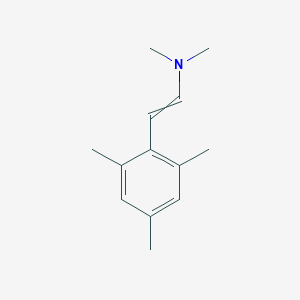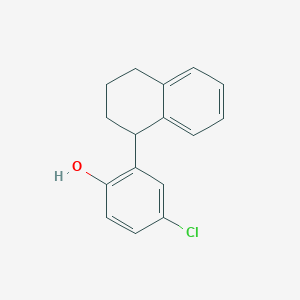![molecular formula C13H16O2 B14398071 6-Acetyl-1,3,3-trimethylbicyclo[2.2.2]octa-5,7-dien-2-one CAS No. 89879-29-8](/img/structure/B14398071.png)
6-Acetyl-1,3,3-trimethylbicyclo[2.2.2]octa-5,7-dien-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Acetyl-1,3,3-trimethylbicyclo[222]octa-5,7-dien-2-one is a bicyclic compound with a unique structure that includes an acetyl group and multiple methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Acetyl-1,3,3-trimethylbicyclo[2.2.2]octa-5,7-dien-2-one typically involves photochemical reactions. One common method includes the direct irradiation of 1,3,3-trimethylbicyclo[2.2.2]octa-5,7-dien-2-ones in solvents such as benzene, acetonitrile, and methanol. This process leads to the aromatization of the compound through the photoelimination of dimethylketene .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of photochemical synthesis and the use of appropriate solvents and reaction conditions can be scaled up for industrial applications.
Chemical Reactions Analysis
Types of Reactions
6-Acetyl-1,3,3-trimethylbicyclo[2.2.2]octa-5,7-dien-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The acetyl and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The specific conditions, such as temperature, solvent, and reaction time, depend on the desired reaction and product.
Major Products Formed
The major products formed from these reactions vary based on the type of reaction and the reagents used. For example, oxidation may yield aromatic compounds, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
6-Acetyl-1,3,3-trimethylbicyclo[2.2.2]octa-5,7-dien-2-one has several applications in scientific research:
Chemistry: The compound is used in studies of photochemical reactions and the mechanisms of photoelimination and aromatization.
Biology: Its unique structure makes it a candidate for studying interactions with biological molecules.
Industry: The compound’s properties may be useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Acetyl-1,3,3-trimethylbicyclo[2.2.2]octa-5,7-dien-2-one involves photochemical reactions that lead to the formation of aromatic compounds through the elimination of dimethylketene. The molecular targets and pathways involved in these reactions include the absorption of light energy, which excites the molecule and initiates the elimination process .
Comparison with Similar Compounds
Similar Compounds
- 1,3,3-Trimethylbicyclo[2.2.2]octa-5,7-dien-2-one
- 6-Methylcholesta-3,5-diene
Uniqueness
6-Acetyl-1,3,3-trimethylbicyclo[2.2.2]octa-5,7-dien-2-one is unique due to its specific acetyl and methyl groups, which influence its chemical reactivity and photochemical behavior. Compared to similar compounds, it exhibits distinct photochemical properties and reaction pathways .
Properties
CAS No. |
89879-29-8 |
|---|---|
Molecular Formula |
C13H16O2 |
Molecular Weight |
204.26 g/mol |
IUPAC Name |
6-acetyl-1,3,3-trimethylbicyclo[2.2.2]octa-5,7-dien-2-one |
InChI |
InChI=1S/C13H16O2/c1-8(14)10-7-9-5-6-13(10,4)11(15)12(9,2)3/h5-7,9H,1-4H3 |
InChI Key |
YEOVOSCNRYLGGM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC2C=CC1(C(=O)C2(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,3-Dimethyl-5-oxo-8-[(pent-4-en-1-yl)oxy]bicyclo[4.2.0]octan-1-yl acetate](/img/structure/B14397991.png)

![1-(2,3-Dihydro-4H-pyrido[3,2-b][1,4]oxazin-4-yl)propan-1-one](/img/structure/B14397999.png)
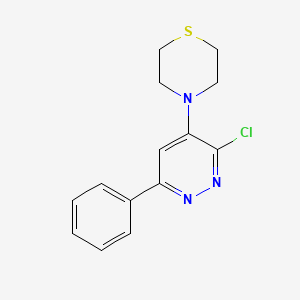
![4-Chloro-6-[2-(2-hydroxy-3,5,6-trimethylphenyl)hydrazinylidene]-3-nitrocyclohexa-2,4-dien-1-one](/img/structure/B14398009.png)
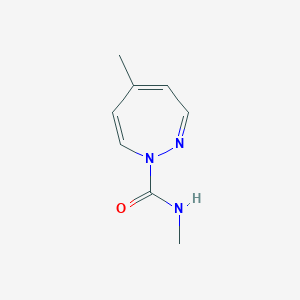
![2,2,2-Trichloro-1-[(3-methylbutyl)sulfanyl]ethan-1-ol](/img/structure/B14398023.png)
![4-Chloro-N-[(trichloromethyl)sulfanyl]aniline](/img/structure/B14398031.png)
![Trimethylsilyloxymethylidene-[2-(trimethylsilyloxymethylidenephosphanyl)phenyl]phosphane](/img/structure/B14398042.png)
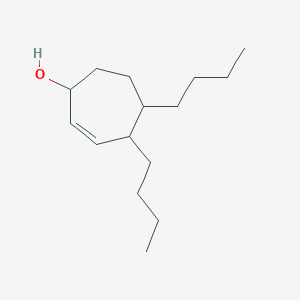

![4-{2-[5-(Dimethoxyphosphoryl)-4-oxopentyl]-1,3-dithian-2-YL}butanoic acid](/img/structure/B14398072.png)
